Product packaging for Bis(4-fluorophenyl) sulfoxide(Cat. No.:CAS No. 395-25-5)

Bis(4-fluorophenyl) sulfoxide

Cat. No.: B1601620
CAS No.: 395-25-5
M. Wt: 238.25 g/mol
InChI Key: GVYKABJIEOOUOX-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl) sulfoxide is a useful research compound. Its molecular formula is C12H8F2OS and its molecular weight is 238.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2OS B1601620 Bis(4-fluorophenyl) sulfoxide CAS No. 395-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(4-fluorophenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYKABJIEOOUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514095
Record name 1,1'-Sulfinylbis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-25-5
Record name 1,1'-Sulfinylbis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Diaryl Sulfoxides in Organic Chemistry

Diaryl sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group (>SO) bonded to two aryl groups. wikipedia.org This functional group imparts a polar nature to the molecule and the sulfur atom is pyramidal, which can lead to chirality when the aryl substituents are different. wikipedia.org These compounds are more than mere chemical curiosities; they are pivotal intermediates and building blocks in organic synthesis. ijcce.ac.ir Their utility stems from their diverse reactivity, serving as precursors for the synthesis of other important sulfur-containing compounds like sulfones and sulfides. ijcce.ac.irrsc.org

The synthesis of diaryl sulfoxides can be achieved through several methods. A common approach is the controlled oxidation of the corresponding diaryl sulfides, a process that requires careful selection of oxidizing agents to prevent over-oxidation to the sulfone. wikipedia.org Alternative routes include the Friedel-Crafts reaction of arenes with thionyl chloride or sulfur dioxide, catalyzed by a Lewis acid, and more contemporary methods like palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The development of efficient and selective synthetic methodologies for diaryl sulfoxides remains an active area of research, driven by their importance in various chemical fields. organic-chemistry.orgorganic-chemistry.org

Significance of Fluorinated Organosulfur Compounds in Advanced Materials and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnumberanalytics.com This is particularly true for organosulfur compounds, where the synergistic effect of fluorine and sulfur gives rise to unique characteristics. researchgate.net Fluorinated organosulfur compounds often exhibit enhanced thermal stability, chemical inertness, and modified electronic properties, making them valuable in the design of advanced materials. researchgate.netnumberanalytics.com For instance, the high thermal stability and chemical resistance imparted by fluorine are desirable traits for high-performance polymers and materials used in harsh environments. numberanalytics.com

In the realm of medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates. mdpi.comacs.org Fluorine can improve metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and modulate the acidity or basicity of nearby functional groups. researchgate.net Consequently, fluorinated organosulfur compounds are explored for their potential in developing new pharmaceuticals. researchgate.netmdpi.com The unique properties of these compounds have led to their investigation in various therapeutic areas, including as potential treatments for neurological disorders and as antimicrobial agents. nih.govmdpi.comnih.gov

Research Trajectory and Unaddressed Questions Regarding Bis 4 Fluorophenyl Sulfoxide

The research trajectory for Bis(4-fluorophenyl) sulfoxide (B87167) has primarily revolved around its synthesis and its role as a precursor or intermediate in the preparation of other compounds. It is often cited in the context of developing new synthetic methods for diaryl sulfoxides or as a starting material for more complex molecules. For example, it is used as a raw material for triaryl sulfonium (B1226848) photoinitiators, which are important in industrial applications such as coatings and printing inks. scienoc.com

Despite its presence in the chemical literature, specific, in-depth investigations into the fundamental properties and broader applications of Bis(4-fluorophenyl) sulfoxide itself appear to be less common. While its derivatives have been studied for their biological activities, a comprehensive exploration of the parent compound's own potential is not extensively documented. nih.govbiosynth.com A key unaddressed question is the full extent of its own biological activity profile and its potential applications in materials science beyond its role as an intermediate. Further research could focus on elucidating its unique physicochemical properties and exploring its potential in areas where the combination of the diaryl sulfoxide moiety and fluorine substitution could be advantageous.

Scope and Objectives of the Academic Investigation into Bis 4 Fluorophenyl Sulfoxide

Direct Oxidation Routes to this compound

The most common approach to synthesizing this compound is through the direct oxidation of 4,4'-difluorodiphenyl sulfide. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone. Various oxidizing agents and catalytic systems have been developed to achieve this selective conversion.

Peroxidative Oxidation Strategies

Peroxidative methods are widely employed for the synthesis of sulfoxides due to the availability and reactivity of peroxide-based reagents. These strategies involve the transfer of an oxygen atom from the peroxide to the sulfur atom of the sulfide.

m-Chloroperbenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of sulfides to sulfoxides. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures to achieve high selectivity for the sulfoxide product. While specific yield data for the m-CPBA oxidation of 4,4'-difluorodiphenyl sulfide is not detailed in the provided results, it is a well-established method for this type of transformation. smolecule.comgoogle.com The general applicability of m-CPBA suggests it is a viable, albeit potentially requiring stoichiometric amounts of the oxidant, method for preparing this compound. nih.gov

The urea-hydrogen peroxide (UHP) adduct serves as a stable and safe solid source of hydrogen peroxide, making it an attractive reagent for oxidation reactions. researchgate.net For the synthesis of this compound, UHP is often used in conjunction with an activator, such as cyanuric chloride, in a solvent like acetonitrile. chemicalbook.comlookchem.com This system allows for the controlled oxidation of the sulfide to the sulfoxide in high yields. Research has demonstrated that this method can achieve yields of up to 85%. chemicalbook.com The reaction is typically conducted at room temperature, offering a mild and efficient route to the desired product. chemicalbook.com The stoichiometry of UHP is a critical parameter to control, as an excess can lead to the formation of the corresponding sulfone. smolecule.com

Table 1: Synthesis of this compound using UHP

Reactant Oxidizing System Solvent Temperature Time Yield Reference

Transition metal complexes can catalyze the oxidation of sulfides with high efficiency and selectivity. researchgate.net Various metals, including iridium and rhenium, have been investigated for this purpose. mdpi.comresearchgate.net For instance, certain iridium(III) complexes have been shown to be effective photocatalysts for the aerobic oxidation of sulfides to sulfoxides in water at room temperature. mdpi.com While a specific example for this compound is not provided, the general applicability of these catalysts to a range of sulfides suggests their potential in this synthesis. mdpi.com Similarly, rhenium-based catalysts, such as methyltrioxorhenium (MTO), have been utilized with UHP for the selective oxidation of sulfides. researchgate.net These catalytic systems offer the advantage of using a milder oxidant like molecular oxygen or a controlled release of hydrogen peroxide from UHP. researchgate.netmdpi.com

Nano-palladium catalysts have emerged as effective and reusable catalysts for various organic transformations, including the oxidation of sulfides. rsc.orgresearchgate.net These catalysts, often supported on materials like carbon, can facilitate the oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. rsc.orgmdpi.com The reaction is typically carried out in a solvent such as methanol (B129727) at elevated temperatures. rsc.org While a specific yield for this compound using this method is not available in the provided results, the general procedure has been successfully applied to other symmetric sulfides. rsc.org The use of nano-catalysts offers benefits such as high catalytic activity and the potential for catalyst recycling. researchgate.net

Halide-Mediated Sulfoxide Formation

Halide-mediated oxidation presents an alternative pathway for the synthesis of sulfoxides. One notable example involves a transition-metal-free system utilizing bromine (Br₂) and sodium nitrite (B80452) (NaNO₂) in water for the aerobic oxidation of sulfides. nih.gov This method uses molecular oxygen as the terminal oxidant under mild conditions. nih.gov Although the synthesis of this compound is not explicitly detailed, this approach has been successfully applied to a variety of other sulfides, suggesting its potential applicability. nih.gov

Palladium-Catalyzed Arylation of Aryl Sulfenate Anions

A novel and powerful method for the formation of diaryl sulfoxides, including this compound, is the palladium-catalyzed arylation of aryl sulfenate anions. This approach facilitates the creation of the C-S bond under relatively mild conditions. The process generally involves the reaction of an aryl sulfenate anion with an aryl bromide or chloride in the presence of a palladium catalyst. upenn.edunih.gov

The requisite sulfenate anions can be generated in situ from various precursors. One effective strategy employs a fluoride-triggered elimination from 2-(trimethylsilyl)ethyl alkyl sulfoxides, which avoids the use of strong bases that could compromise the sensitive starting materials and products. upenn.edunih.gov For the synthesis of diaryl sulfoxides, a key precursor is an aryl benzyl (B1604629) sulfoxide. conicet.gov.ar

A (JosiPhos)Pd-based catalyst has been reported to successfully promote the asymmetric arylation, yielding a wide range of enantioenriched diaryl sulfoxides with good functional group compatibility. conicet.gov.ar The optimization of these reactions often involves screening various ligands, bases, and solvents to achieve high yields. For instance, conditions for a palladium-catalyzed enantioselective coupling reaction were optimized using 3 equivalents of an aryl bromide, 3 equivalents of NaOtBu as the base, and 5 mol % of a Pd(dba)2/7.5 mol % L1 catalyst combination in cyclopentyl methyl ether (CPME) at 50 °C. conicet.gov.ar This methodology is particularly valuable for synthesizing sulfoxides that are challenging to prepare via traditional enantioselective oxidation of sulfides. conicet.gov.ar

Precursor-Based Synthesis Pathways

From Bis(4-fluorophenyl) Sulfide Derivatives

The most conventional and widely utilized pathway to this compound is the direct oxidation of its corresponding sulfide precursor, Bis(4-fluorophenyl) sulfide (also known as 4,4'-difluorodiphenyl sulfide). This method's success is contingent on the selective oxidation of the sulfur atom without further oxidation to the corresponding sulfone.

A variety of oxidizing agents can be employed for this transformation. Mild oxidizing systems are preferred to ensure high selectivity for the sulfoxide. smolecule.com One such system involves the use of a urea-hydrogen peroxide adduct (UHP) in combination with an activator like cyanuric chloride in acetonitrile. smolecule.comchemicalbook.com This method allows for the controlled oxidation of sulfides to sulfoxides, often with high yields. smolecule.com Another common reagent is hydrogen peroxide (H₂O₂), frequently used in a solvent mixture such as acetic acid and methanol. acs.orgnih.gov Meta-chloroperoxybenzoic acid (m-CPBA) is also a viable oxidant, though it can sometimes lead to reduced selectivity and an increase in sulfone byproduct formation due to its higher reactivity. smolecule.com

Oxidizing SystemActivator/CatalystTypical SolventKey FeaturesReference
Urea-Hydrogen Peroxide (UHP)Cyanuric ChlorideAcetonitrileExcellent selectivity, mild conditions, yields can exceed 85%. smolecule.comchemicalbook.com
Hydrogen Peroxide (H₂O₂)None or Acid (e.g., Acetic Acid)Acetic Acid/MethanolCommonly used, requires careful stoichiometric and temperature control. acs.orgnih.gov
meta-Chloroperoxybenzoic acid (m-CPBA)NoneVarious (e.g., DCM)Highly reactive, may lead to over-oxidation to sulfone. smolecule.com

Conversion from Related Sulfinyl Intermediates

This compound can also be synthesized or utilized through pathways involving other sulfinyl-containing intermediates. In the field of polymer chemistry, this compound (BFPSO) itself serves as a crucial sulfinyl-containing monomer. It is used in polycondensation reactions with bisphenols, such as bis(4-hydroxyphenyl) sulfide (BHPS), to prepare poly(phenylene sulfoxide ether sulfide ether) (PPSOESE). researchgate.net This polymer precursor can then be chemically reduced to yield the final poly(phenylene sulfide ether) (PPSE). researchgate.net

In other synthetic contexts, a sulfinyl group is introduced onto a molecular scaffold as a final step. For example, in the synthesis of certain glutaminase (B10826351) inhibitors, a sulfide precursor is first constructed and then oxidized to the target sulfoxide using hydrogen peroxide. acs.org This highlights a common strategy where the sulfoxide is formed from a related thioether intermediate at a late stage of the synthesis.

Optimization of Reaction Conditions for this compound Synthesis

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent system is a critical parameter that significantly influences the efficiency, yield, and selectivity of sulfoxide synthesis. In the oxidation of Bis(4-fluorophenyl) sulfide, the solvent's polarity and its ability to solubilize both the substrate and the oxidizing agent are key considerations.

For the Urea-Hydrogen Peroxide/cyanuric chloride system, acetonitrile is a commonly reported solvent, providing a suitable medium for the reaction to proceed efficiently at room temperature. chemicalbook.com When using hydrogen peroxide as the oxidant, a mixture of acetic acid and methanol is often employed. nih.gov Research into the synthesis of polymers using this compound as a monomer has shown that the solvent is an important factor affecting both the yield and the molecular weight of the resulting polymer. researchgate.net The polarity of the solvent can impact reaction rates, with polar aprotic solvents sometimes improving the rate of oxidation.

Temperature and Stoichiometric Control in Oxidation Reactions

Precise control over reaction temperature and the stoichiometry of the oxidizing agent is paramount for the selective synthesis of this compound, primarily to prevent its over-oxidation to Bis(4-fluorophenyl) sulfone.

Stoichiometric Control: The amount of oxidizing agent must be carefully measured. Using a stoichiometric equivalent (1.0-1.1 equivalents) of the oxidant relative to the sulfide is a common strategy to maximize the yield of the sulfoxide while minimizing the formation of the sulfone byproduct. Studies on related compounds have shown that increasing the equivalents of the oxidizing agent directly leads to the formation of the sulfone. smolecule.com

Temperature Control: The reaction temperature has a direct impact on selectivity. Oxidation reactions are often conducted at controlled, and sometimes low, temperatures to favor the formation of the sulfoxide. For instance, a general procedure for oxidation using UHP and cyanuric chloride specifies a temperature of 20°C. chemicalbook.com In contrast, studies on related sulfoxide syntheses have demonstrated that while 1.5 equivalents of an oxidizing agent at 60°C might yield the sulfoxide, increasing the temperature to 80°C with 2.5 equivalents leads to the sulfone. smolecule.com Careful temperature management is therefore essential to manage the exothermic nature of the oxidation and prevent undesired side reactions.

ParameterCondition for SulfoxideCondition Favoring Sulfone (Byproduct)Reference
Stoichiometry (Oxidant) ~1.0-1.5 equivalents>1.5 equivalents (e.g., 2.5) smolecule.com
Temperature Room Temperature (e.g., 20-25°C) or moderately elevated (e.g., 60°C)Higher Temperatures (e.g., 80°C) smolecule.comchemicalbook.com

Isolation and Purification Techniques

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts, primarily the corresponding sulfone. The standard workup procedure often begins with quenching the reaction with water, followed by extraction of the organic compounds into a suitable solvent like dichloromethane or ethyl acetate (B1210297). chemicalbook.comrsc.org The combined organic layers are then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. rsc.org

The primary technique for purifying this compound is column chromatography. nih.govrsc.org This method effectively separates the sulfoxide from both the less polar sulfide precursor and the more polar sulfone byproduct.

Key purification techniques include:

Flash Column Chromatography: This is the most frequently cited purification method. chemicalbook.comnih.gov Researchers commonly use silica (B1680970) gel as the stationary phase. nih.govrsc.org The mobile phase, or eluent, is typically a mixture of nonpolar and moderately polar solvents. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. chemicalbook.comrsc.org The specific ratio of the solvents can be adjusted to achieve optimal separation, with reported gradients ranging from 5:1 to 1:8 hexanes/EtOAc. chemicalbook.com

Recrystallization: This technique can be used to obtain highly pure crystalline material. For diaryl sulfoxides, recrystallization is a viable purification method. ijcce.ac.ir Hexane (B92381) has been documented as a suitable solvent for the recrystallization of this compound, yielding a product with a sharp melting point. lookchem.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC on silica gel plates is an option. thieme-connect.de

Gel Permeation Chromatography (GPC): This size-exclusion chromatography technique has also been reported for the purification of diaryl sulfoxides, using chloroform (B151607) as the eluent. thieme-connect.de

The purity of the final product is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. rsc.orglookchem.com

Table 2: Isolation and Purification Techniques for this compound

Technique Details Citation
Extraction Use of dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) to extract the product from the aqueous reaction mixture. chemicalbook.comrsc.org
Flash Column Chromatography Stationary Phase: Silica gel (200-300 or 230-400 mesh). Mobile Phase: Gradients of ethyl acetate (EtOAc) in hexanes or petroleum ether. A specific example is a gradient from 5:1 to 1:8 hexanes/EtOAc. chemicalbook.comnih.govrsc.org
Recrystallization Solvent: Hexane. Result: Crystalline solid with a melting point of 46.6-47.0°C. ijcce.ac.irlookchem.com

Oxidative Transformations to Corresponding Sulfones

The oxidation of sulfoxides to sulfones is a common transformation in organosulfur chemistry. researchgate.net this compound can be further oxidized to Bis(4-fluorophenyl) sulfone, a transformation that is significant for modifying the electronic and physical properties of the molecule. The primary challenge in this process is controlling the reaction to avoid side reactions and ensure high yields of the desired sulfone. researchgate.net

The oxidation of a sulfoxide to a sulfone involves the addition of a second oxygen atom to the sulfur center. This process generally proceeds through a nucleophilic attack of the sulfur atom on the oxidizing agent. The sulfoxide sulfur is less nucleophilic than the sulfur in the corresponding sulfide, requiring relatively strong oxidizing conditions for the second oxidation step to occur. rsc.org

The mechanism is influenced by the choice of oxidant. For instance, when using hydrogen peroxide (H₂O₂), the reaction can be catalyzed by acids or metal catalysts. In an acidic medium, peracetic acid can be formed in situ, which then acts as the primary oxidant. chemicalbook.com The reaction involves the transfer of an oxygen atom from the oxidant to the sulfoxide. The electron-withdrawing nature of the two 4-fluorophenyl groups decreases the electron density on the sulfur atom, making the oxidation to the sulfone more challenging compared to alkyl sulfoxides.

Achieving selective and high-yield oxidation of this compound to its sulfone requires careful control over reaction conditions and the choice of oxidizing agent. Over-oxidation is less of a concern than with sulfide-to-sulfoxide conversions, but incomplete reactions can lead to mixtures of starting material and product.

Common strategies include:

Stoichiometric Control: Using a stoichiometric excess of a strong oxidant ensures the complete conversion of the sulfoxide to the sulfone.

Choice of Oxidant: Various oxidants can effectively convert sulfoxides to sulfones. Hydrogen peroxide is a common and environmentally benign choice, often used in conjunction with catalysts like sodium tungstate, molybdenum oxides, or niobium carbide to enhance efficiency. chemicalbook.comacs.org Other reagents like meta-chloroperoxybenzoic acid (mCPBA) and potassium permanganate (B83412) are also effective. wright.edu

Reaction Conditions: The selectivity and rate of sulfone formation can be controlled by adjusting temperature, solvent, and pH. For example, using H₂O₂ with catalysts like Amberlyst 15 allows for effective sulfone formation, with the reaction rate influenced by temperature and catalyst loading. chemicalbook.com Organocatalysts, such as 2,2,2-trifluoroacetophenone, in the presence of H₂O₂, can also drive the selective synthesis of sulfones by modifying the reaction medium, for instance, by adding acetonitrile. rsc.org

The following table summarizes various oxidizing systems used for the conversion of sulfoxides to sulfones, which are applicable to this compound.

Oxidizing Agent/SystemCatalyst/AdditiveKey FeaturesReference
Hydrogen Peroxide (H₂O₂)Niobium carbideEfficiently affords sulfones; catalyst is recoverable and reusable. acs.org
Hydrogen Peroxide (H₂O₂)Acetic Acid / Amberlyst 15Peracetic acid is formed in situ; sulfone formation increases with H₂O₂ concentration and temperature. chemicalbook.com
Hydrogen Peroxide (H₂O₂)2,2,2-TrifluoroacetophenoneOrganocatalytic system; selectivity towards sulfone is enhanced by the addition of acetonitrile. rsc.org
N-Fluorobenzenesulfonimide (NFSI)Water (as oxygen source)Chemoselectivity is controlled by the loading of NFSI; a higher loading favors sulfone formation. organic-chemistry.org
Potassium Permanganate (KMnO₄)Manganese dioxide supportEffective under heterogeneous or solvent-free conditions. acs.org

Reductive Pathways to Sulfide Analogues

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation. rsc.org For this compound, this reduction yields 4,4'-difluorodiphenyl sulfide. This process is crucial in multi-step syntheses where the sulfoxide group is used as a temporary protecting or directing group. researchgate.net

A variety of reducing agents and catalytic systems have been developed for the deoxygenation of diaryl sulfoxides. The efficacy of these agents depends on their chemoselectivity and the mildness of the reaction conditions required.

Triethylamine (B128534)/Thionyl Chloride (Et₃N/SOCl₂): This system provides an efficient and practical method for the deoxygenation of diaryl sulfoxides. Mechanistic studies indicate that triethylamine acts as an electron-donating reductant. rsc.org

Sodium Borohydride (NaBH₄) with Catalysts: In combination with catalysts like cobalt(II) chloride (CoCl₂) and moist alumina, NaBH₄ can reduce diaryl sulfoxides to sulfides in excellent yields under mild conditions. researchgate.net The addition of iodine can also promote this reduction, offering high chemoselectivity. organic-chemistry.org

Diboron (B99234) Reagents: Bis(catecholato)diboron (B₂cat₂) is an effective reducing agent that tolerates a wide range of functional groups, making it suitable for complex molecules. researchgate.net

Sodium Hydrosulfide (NaSH) and HCl: An aqueous system of NaSH and hydrochloric acid can deoxygenate sulfoxides, representing an environmentally benign, metal-free approach. tandfonline.com

Phosphine (B1218219) Reagents: Triphenylphosphine (PPh₃) can be used in conjunction with photocatalysts under visible light to achieve deoxygenation. acs.orgnih.gov It can also be activated by reagents like thionyl chloride for the mild reduction of sulfoxides. organic-chemistry.org

Metal-Based Systems: Various low-valent metal systems, such as NbCl₅/Indium and MnBr(CO)₅/PhSiH₃, have been shown to be effective for the selective reduction of sulfoxides to sulfides in good to excellent yields. rsc.orgresearchgate.net

Achieving quantitative conversion and optimizing the yield of the sulfide product requires careful selection of the reducing system and reaction conditions.

In the synthesis of poly(phenylene sulfide ether), a precursor polymer containing the this compound moiety, PPSOESE, was quantitatively converted to the final polymer, PPSE, via a reduction step. researchgate.net This demonstrates that high-yield reduction of the sulfoxide group is feasible. The key factors controlling the quantitative conversion were identified as the choice of solvent and the feeding rate of the reducing agent. researchgate.net

Optimization of yield often involves:

Parameter Screening: Adjusting reaction time, temperature, catalyst loading, and reactant concentrations to find the optimal conditions for maximum conversion and selectivity. researchgate.net

Chemoselectivity: Choosing a reducing agent that does not affect other functional groups in the molecule. For instance, NaBH₄/I₂ is known to leave ester and nitrile groups intact. organic-chemistry.org Similarly, diboron reagents are compatible with halides, alkynes, and carbonyls. researchgate.net

Solvent-Free Conditions: Some methods, like using 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC), can be performed under solvent-free conditions, simplifying workup and improving efficiency. organic-chemistry.org

The following table summarizes the performance of various reducing agents for the deoxygenation of sulfoxides.

Reducing Agent/SystemConditionsYieldKey FeaturesReference
Et₃N / SOCl₂-Good to excellentWide substrate scope including diaryl sulfoxides. rsc.org
NaBH₄ / CoCl₂·6H₂O / Moist AluminaHexane, mild conditionsUp to 99%One-pot, chemoselective reduction. researchgate.net
Bis(catecholato)diboron (B₂cat₂)-GoodAccommodates various functional groups (halides, carbonyls, nitriles). researchgate.net
NaSH / HCl (aq)Room or elevated temp.Up to 88%Environmentally benign, metal-free, solvent-free conditions. tandfonline.com
MnBr(CO)₅ / PhSiH₃Toluene, reflux97%Rapid reaction (15 min), chemoselective. rsc.org
Ferrocene / TFAA-GoodEffective for diaryl sulfoxides. oup.com

Nucleophilic Substitution Reactions at the Fluorine Centers

The fluorine atoms on the phenyl rings of this compound are subject to nucleophilic aromatic substitution (SₙAr). The sulfoxide group (S=O) is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para-positions where the fluorine atoms are located. scribd.com This reactivity allows for the modification of the aromatic backbone of the molecule.

A significant example of this reactivity is the use of this compound as a monomer in polycondensation reactions. It can be reacted with bisphenolic nucleophiles, such as bis(4-hydroxyphenyl) sulfide (BHPS), to form poly(phenylene sulfoxide ether sulfide ether) (PPSOESE). researchgate.net In this reaction, the phenoxide ions displace the fluoride (B91410) ions on the aromatic rings to form ether linkages. The reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) with a weak base like potassium carbonate to generate the nucleophilic phenoxide in situ.

The general conditions for such SₙAr reactions on activated fluoroarenes involve:

A strong nucleophile: Such as phenoxides, alkoxides, or amines.

A polar aprotic solvent: Such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or NMP, which can solvate the cation but leave the nucleophile reactive. mdpi.com

Elevated temperatures: To overcome the activation energy of breaking the stable C-F bond. acs.org

The electron-withdrawing sulfoxide group stabilizes the negative charge in the Meisenheimer complex intermediate, which is formed upon the addition of the nucleophile to the ring, thereby facilitating the departure of the fluoride leaving group. scribd.com This reactivity makes this compound a useful building block for high-performance polymers. researchgate.net

Electrophilic Aromatic Substitution Patterns on the Fluorophenyl Moieties

The chemical reactivity of the aryl rings in this compound is influenced by the electronic effects of both the fluorine substituents and the sulfoxide bridge. Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds, and the substitution pattern on the fluorophenyl groups in this molecule is determined by the directing effects of these substituents. google.comrsc.org

The fluorine atom is an ortho-, para-directing group, yet it is deactivating towards electrophilic substitution due to its strong electronegativity (induction). Conversely, the sulfoxide group (-SO-) is a deactivating group and directs incoming electrophiles to the meta-position. In this compound, the fluorine atoms are located at the para position relative to the sulfoxide bridge. This substitution pattern means that the positions ortho to the fluorine atoms are simultaneously meta to the sulfoxide group. This alignment of directing effects results in a strong preference for electrophilic attack at the positions ortho to the fluorine atoms (i.e., positions 3, 5, 3', and 5').

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, the nitration of analogous bis(4-hydroxyphenyl) compounds containing a sulfoxide bridge has been shown to result in substitution at the position ortho to the activating hydroxyl group and meta to the sulfoxide group. google.com A similar outcome is expected for this compound, where nitration would yield 3-nitro derivatives.

The general mechanism for these substitutions involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺), which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product.

Reaction TypeReagentsExpected Major Product
Nitration HNO₃ / H₂SO₄Bis(4-fluoro-3-nitrophenyl) sulfoxide
Halogenation Br₂ / FeBr₃Bis(3-bromo-4-fluorophenyl) sulfoxide
Sulfonation Fuming H₂SO₄ (SO₃/H₂SO₄)4,4'-Sulfinylbis(2-fluorobenzenesulfonic acid)

Rearrangement Reactions Involving the Sulfoxide Functionality

The sulfoxide group is not merely a spectator in chemical reactions; its unique electronic structure and the presence of a stereogenic sulfur center (in chiral sulfoxides) allow it to participate in a variety of fascinating and synthetically useful rearrangement reactions. researchgate.net These transformations often involve the sulfur atom directly and can lead to significant structural changes in the molecule. For sulfoxide derivatives, two prominent classes of rearrangements are sigmatropic rearrangements and reactions involving photochemical stimuli, such as photoracemization.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a pi system. While the classic example in sulfoxide chemistry is the wikipedia.orgeurekalert.org-sigmatropic rearrangement of allylic sulfoxides (the Mislow-Evans rearrangement), this specific reaction is not directly applicable to diaryl sulfoxides like this compound as they lack the required allylic system. wikipedia.orgacs.orgnih.gov

A more relevant transformation for aryl sulfoxides is the Pummerer rearrangement . wikipedia.org The classic Pummerer reaction involves the rearrangement of a sulfoxide bearing an α-hydrogen to an α-acyloxy thioether in the presence of an activating agent, typically acetic anhydride. wikipedia.org Although this compound lacks α-hydrogens on an alkyl chain, variants of the Pummerer reaction, known as aromatic Pummerer reactions, can occur. acs.orgnih.gov

In these reactions, the sulfoxide is first activated, usually by an acid anhydride. With an aromatic system adjacent to the activated sulfoxide, nucleophiles can attack the aromatic ring itself, leading to substituted aryl sulfides. acs.orgnih.gov This process allows for the functionalization of the aromatic ring in a manner that is conceptually opposite to electrophilic aromatic substitution. nih.gov The reaction proceeds through a key cationic intermediate, which can be trapped by various nucleophiles. wikipedia.org

Another related process is the interrupted Pummerer reaction , where a nucleophile attacks the activated sulfoxide intermediate directly at the sulfur atom. nih.govorganic-chemistry.org This pathway can lead to different products, such as the formation of diaryl sulfides via a Smiles-like rearrangement. acs.org

Rearrangement TypeSubstrate RequirementKey IntermediateTypical ProductRelevance to this compound
wikipedia.orgeurekalert.org-Sigmatropic (Mislow-Evans) Allylic SulfoxideCyclic five-membered transition stateAllylic Alcohol (after trapping)Not directly applicable. acs.orgnih.gov
Classical Pummerer Sulfoxide with α-hydrogenThial-cation (ylide)α-Acyloxy ThioetherNot directly applicable. wikipedia.org
Aromatic Pummerer Aryl SulfoxideActivated SulfoxideSubstituted Aryl SulfideApplicable; allows nucleophilic substitution on the fluorophenyl ring. acs.orgnih.gov

Photoracemization is a photochemical process where a chiral molecule is converted into its racemic mixture upon exposure to light. While this compound is an achiral molecule, the study of photoracemization in structurally related chiral sulfoxides, such as chiral alkyl aryl and diaryl sulfoxides, provides critical insight into the fundamental photochemical behavior of the sulfoxide functional group. bgsu.eduoup.com This knowledge is relevant for understanding potential photochemical side reactions or for designing photoswitchable chiral systems based on sulfoxide scaffolds.

The racemization of chiral sulfoxides can be induced by photolysis, often with high quantum efficiency. bgsu.eduiastate.edu The mechanism is understood to proceed primarily through the homolytic cleavage of one of the carbon-sulfur bonds (α-cleavage) upon photoexcitation. bgsu.eduiastate.edu This cleavage generates a radical pair consisting of a carbon-centered radical and a sulfinyl radical. The sulfinyl radical is not stereogenic. Recombination of this radical pair can occur from either face of the sulfur atom, leading to both enantiomers of the starting sulfoxide and thus causing racemization. bgsu.edu

Research has shown that this process can be significantly accelerated by the use of photosensitizers. acs.org For example, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) has been used as a photocatalyst to achieve extremely rapid racemization of various chiral alkyl aryl sulfoxides under mild conditions. eurekalert.orgacs.org This rapid interconversion is a key step in deracemization processes, where a racemic mixture is converted into a single, pure enantiomer through repeated cycles of separation and photoracemization of the unwanted enantiomer. eurekalert.orgresearchgate.net

For diaryl sulfoxides, studies on compounds like (R)-(+)-1-pyrenyl 4-tolyl sulfoxide have confirmed that photoinversion occurs efficiently. oup.com The process is believed to happen during the transition from an n-σ* excited state back to the ground state. oup.com Therefore, should this compound be modified to create a chiral derivative (e.g., by introducing a substituent on one ring but not the other), it would be expected to undergo similar photoracemization.

Compound Reference Table

Compound NameOther Names / Synonyms
Acetic anhydrideEthanoic anhydride
Bis(4-fluoro-3-nitrophenyl) sulfoxide-
Bis(4-fluorophenyl) sulfone4,4′-Difluorodiphenyl sulfone
This compound4,4'-Difluorodiphenyl sulfoxide
Bis(4-hydroxyphenyl) sulfoxide-
Bis(3-bromo-4-fluorophenyl) sulfoxide-
(R)-(+)-1-Pyrenyl 4-tolyl sulfoxide-
2,4,6-Triphenylpyrylium tetrafluoroborateTPT+
4,4'-Sulfinylbis(2-fluorobenzenesulfonic acid)-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for the aromatic protons. Due to the symmetry of the molecule, the protons on the two 4-fluorophenyl rings are chemically equivalent. The spectrum typically displays two sets of multiplets in the aromatic region, corresponding to the protons ortho and meta to the sulfoxide group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of both the sulfoxide group and the fluorine atoms. The integration of these signals confirms the presence of eight aromatic protons in total. The coupling between adjacent protons results in the multiplet patterns observed. mdpi.com

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.15-7.53 Multiplet 8H Aromatic Protons

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. mdpi.comresearchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of this compound. The spectrum shows distinct signals for the different carbon environments within the molecule. Key resonances include those for the carbon atoms directly bonded to the sulfur atom (ipso-carbon), the carbons bonded to fluorine, and the other aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment. jmchemsci.comresearchgate.net

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~160-165 C-F (ipso)
~125-135 Aromatic C-H
~115-120 Aromatic C-H
~140-145 C-S (ipso)

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions. The carbon attached to fluorine often shows a large coupling constant (¹JCF). researchgate.netjmchemsci.comresearchgate.net

Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds

Given the presence of fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is a highly specific and sensitive technique for the characterization of this compound. diva-portal.org ¹⁹F NMR provides a single, sharp signal for the two equivalent fluorine atoms, and its chemical shift is a key identifier for the 4-fluorophenyl group. mdpi.comresearchgate.netjmchemsci.com The absence of other signals in the ¹⁹F NMR spectrum can also be a strong indicator of the compound's purity with respect to other fluorinated species. mdpi.com

Application of NMR for Purity and Structural Elucidation

NMR spectroscopy is crucial not only for structural elucidation but also for assessing the purity of this compound. nih.gov The presence of unexpected signals in the ¹H, ¹³C, or ¹⁹F NMR spectra can indicate the presence of impurities, such as starting materials, byproducts, or solvents. rsc.org For instance, the oxidation of the corresponding sulfide to the sulfoxide must be carefully controlled to avoid the formation of the sulfone, which would present a different set of NMR signals. Quantitative NMR (qNMR) techniques can be employed to determine the purity of the sample by integrating the signals of the analyte against a known internal standard. tubitak.gov.tr The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and thus the definitive structure of the molecule. pharmacognosy.usrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. jmchemsci.com This technique provides a measured mass that can be compared to the calculated theoretical mass, allowing for the unambiguous determination of the molecular formula. jmchemsci.comacs.org The exact mass of this compound is 238.0264 g/mol . chemsrc.com HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, making it an essential tool for confirming the identity of the synthesized compound. spectroscopyonline.com The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Contaminant Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for evaluating the purity of this compound and identifying any potential contaminants. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the effective separation and identification of the main compound from its impurities.

In the analysis of this compound, LC-MS is employed to confirm the compound's identity and assess its purity, which is often expected to be greater than 95%. The technique is particularly useful for detecting common process-related impurities. For instance, during the synthesis of sulfoxides, the corresponding sulfide and sulfone are potential byproducts. rsc.org LC-MS can effectively separate and identify these related substances. The high sensitivity of LC-MS allows for the detection of trace-level impurities that could affect the compound's properties and reactivity. researchgate.net The purity of biologically tested compounds is typically determined by LC-MS to ensure the reliability of the experimental results. ethz.ch

The process generally involves dissolving the sample in a suitable solvent and injecting it into the LC system. The components of the sample are separated on a chromatographic column, and the eluent is then introduced into the mass spectrometer. nih.govacs.org The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a detailed profile of the sample's composition. researchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. thermofisher.com

Key characteristic peaks in the FT-IR spectrum of this compound and related structures include:

S=O Stretch: The sulfoxide group (S=O) exhibits a strong and broad absorption band typically in the range of 1040-1050 cm⁻¹. libretexts.org This is a key diagnostic peak for identifying the sulfoxide functionality.

C-F Stretch: The carbon-fluorine bond in the fluorophenyl groups gives rise to a strong absorption in the region of 1200-1100 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are observed above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. researchgate.net

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings appear in the 1600-1450 cm⁻¹ region. researchgate.net

C-S Stretch: The carbon-sulfur bond vibration is typically weaker and found at lower wavenumbers.

The table below summarizes the expected FT-IR absorption bands for the functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
S=OStretch1050-1040Strong, Broad
C-FStretch1200-1100Strong
Aromatic C-HStretch3100-3000Medium
Aromatic C=CStretch1600-1450Medium to Weak
C-SStretch800-600Weak to Medium

Data based on general spectroscopic principles and data for related compounds. libretexts.org

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for characterizing the symmetric vibrations of the aromatic rings and the C-S-C backbone. nih.gov

In studies of similar aromatic sulfur compounds, Raman spectroscopy has been used to investigate interactions in solution and to characterize the solid-state structure. nih.govrsc.org For instance, the ring breathing mode of a di-substituted benzene (B151609) ring is often observed in the Raman spectrum with significant intensity. researchgate.net The S=O stretching vibration is also Raman active and can provide confirmatory evidence for the presence of the sulfoxide group.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. numberanalytics.com The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions. uzh.chusp.br

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. usp.br In this compound, the conjugated π systems of the two fluorophenyl rings are the primary chromophores responsible for these absorptions. These transitions are typically of high intensity and occur in the UV region.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the sulfur or oxygen atom) to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption band. shivajicollege.ac.in

The solvent used can influence the position of the absorption maxima (λmax). The specific λmax values provide information about the extent of conjugation and the electronic environment of the chromophore.

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.com For this compound, single-crystal X-ray diffraction analysis would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles. mdpi.com

Crystallographic studies of related aromatic sulfoxides and fluorinated compounds have revealed key structural features, such as the pyramidal geometry around the sulfur atom in the sulfoxide group and the planarity of the phenyl rings. researchgate.netccspublishing.org.cn The crystal packing is often influenced by intermolecular interactions such as C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. researchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological or material context.

The table below would typically be populated with data from a single-crystal XRD experiment for this compound.

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
S-O Bond Length (Å)To be determined
C-S-C Bond Angle (°)To be determined
O-S-C Bond Angle (°)To be determined

This table represents the type of data obtained from an X-ray crystallographic study and requires experimental determination.

Other Advanced Analytical Methods

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of elements within a material. unimi.it The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. unimi.it The ability of XPS to discriminate between different oxidation states is a major strength of the technique, as atoms in a higher positive oxidation state exhibit a higher binding energy. spiedigitallibrary.org

For this compound, XPS analysis provides unambiguous confirmation of its elemental makeup and, crucially, the oxidation state of the sulfur atom. The analysis involves acquiring high-resolution spectra for the C 1s, F 1s, O 1s, and S 2p core levels.

Sulfur (S 2p): The binding energy of the S 2p peak is highly indicative of the sulfur atom's oxidation state. For a sulfoxide (S=O), the binding energy is expected to be significantly higher than that of a sulfide but lower than that of a sulfone (O=S=O). This allows for clear differentiation of the desired product from both the starting material (bis(4-fluorophenyl) sulfide) and the common over-oxidation byproduct (bis(4-fluorophenyl) sulfone). Studies on organosulfur compounds show that the S 2p binding energy for a sulfoxide group (S=O) typically falls in the range of 166-167.5 eV. researchgate.net

Fluorine (F 1s): A significant peak in the F 1s spectrum at a binding energy of approximately 687-689 eV confirms the presence of fluorine. researchgate.netrsc.org The precise energy can provide insight into the C-F bonding environment within the aromatic rings.

Carbon (C 1s): The high-resolution C 1s spectrum can be deconvoluted to show multiple components. The main peak corresponds to the C-C and C-H bonds of the phenyl rings, while a distinct, higher binding energy shoulder or peak represents the carbon atoms directly bonded to fluorine (C-F). researchgate.net

Oxygen (O 1s): The O 1s spectrum would show a characteristic peak corresponding to the oxygen atom double-bonded to the sulfur in the sulfoxide group.

Table 1: Expected XPS Binding Energies for Key Elements in this compound

Core LevelFunctional GroupExpected Binding Energy (eV)Significance
S 2pSulfoxide (S=O)~166.0 - 167.5Confirms the +4 oxidation state of sulfur, distinguishing it from sulfide (~164 eV) and sulfone (~168 eV). researchgate.netthermofisher.com
F 1sAryl Fluoride (C-F)~687 - 689Confirms the presence and chemical environment of fluorine atoms. researchgate.netrsc.org
C 1sC-C / C-H~284.8Represents the primary carbon skeleton of the phenyl rings. chalmers.se
C 1sC-F~286 - 288Identifies carbon atoms directly attached to the electronegative fluorine. researchgate.net
O 1sSulfoxide (S=O)~531 - 532Confirms the presence of oxygen in the sulfoxide functional group. chalmers.se

Chromatographic Monitoring (e.g., TLC, HPLC) for Reaction Progress and Purity Assessment

Chromatographic techniques are fundamental tools for the real-time monitoring of the synthesis of this compound and for the final assessment of its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method used to monitor the progress of a chemical reaction. scielo.br In the synthesis of this compound via the oxidation of its corresponding sulfide, a small aliquot of the reaction mixture is spotted onto a TLC plate at various time points. The plate is then developed in an appropriate solvent system (eluent), such as a mixture of hexanes and ethyl acetate. chemicalbook.comdovepress.com

The starting sulfide is typically less polar than the resulting sulfoxide and will, therefore, travel further up the plate, resulting in a higher Retention Factor (Rf) value. The more polar sulfoxide product will have a lower Rf value. By observing the disappearance of the starting material spot and the appearance of the product spot (often visualized under UV light), the reaction's progression towards completion can be efficiently tracked. chemicalbook.comijpsjournal.com

Table 2: Illustrative TLC Monitoring of this compound Synthesis

CompoundRelative PolarityExpected Rf ValueObservation During Reaction
Bis(4-fluorophenyl) sulfide (Starting Material)LowHighSpot intensity decreases over time.
This compound (Product)MediumMediumSpot appears and its intensity increases over time. chemicalbook.com
Bis(4-fluorophenyl) sulfone (Byproduct)HighLowMay appear as a faint, low-Rf spot if over-oxidation occurs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique essential for determining the purity of the final this compound product. It provides high-resolution separation of the target compound from any unreacted starting materials, intermediates, or byproducts. google.com A key application is the quantification of the sulfone byproduct, which can form from over-oxidation. HPLC methods can be developed to track the sulfoxide/sulfone ratio, ensuring high fidelity of the final product.

Given that the sulfur atom in a sulfoxide is a stereogenic center, this compound exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers. nih.govacs.org This is typically achieved using a chiral stationary phase (CSP), such as a Chiralpak column, with a suitable mobile phase, often a mixture of hexane and an alcohol like isopropanol. nih.govnih.gov This analysis is critical for studies where enantiomeric purity is a factor.

Table 3: Representative HPLC Conditions for Analysis of Diaryl Sulfoxides

ParameterCondition for Purity AnalysisCondition for Chiral Separation
ColumnReversed-Phase C18 (e.g., 4.6 mm x 250 mm)Chiral Stationary Phase (e.g., Chiralpak AD, Chiralpak IA). nih.govnih.govrsc.org
Mobile PhaseGradient of Acetonitrile and Water. researchgate.netIsocratic mixture of Hexane and Isopropanol (e.g., 80:20 or 85:15). nih.govrsc.org
Flow Rate~1.0 mL/min. nih.gov~1.0 mL/min. nih.gov
DetectionUV Detector (e.g., 210 nm or 265 nm). rsc.orgresearchgate.netUV Detector (e.g., 265 nm). rsc.org
PurposeQuantify purity, detect sulfide and sulfone impurities. researchgate.netSeparate and quantify the (R)- and (S)-enantiomers. nih.govacs.org

Computational Chemistry and Theoretical Studies of Bis 4 Fluorophenyl Sulfoxide

Density Functional Theory (DFT) Calculations

DFT calculations are the cornerstone of modern computational chemistry, used to predict a wide array of molecular properties from first principles.

Optimized Molecular Geometry and Electronic StructureA DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation of Bis(4-fluorophenyl) sulfoxide (B87167). This optimization yields key structural parameters.

Although a specific crystallographic or fully optimized computational structure for Bis(4-fluorophenyl) sulfoxide is not available in the reviewed literature, the expected geometry would feature a central sulfur atom bonded to an oxygen atom and two 4-fluorophenyl rings. The molecule would adopt a non-planar, bent geometry around the sulfoxide group. A conformational analysis of related acyclic α-fluoro sulfur compounds highlights that interactions between the C-F bond and the S=O group are critical in determining the most stable structure. nih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: The following table is illustrative. Specific calculated data for this compound is not available in the searched literature.

ParameterExpected Value Range
S=O Bond Length (Å)~1.50
C-S Bond Length (Å)~1.78 - 1.82
C-F Bond Length (Å)~1.35
C-S-C Bond Angle (°)~97 - 100
O=S-C Bond Angle (°)~106 - 108

Frontier Molecular Orbital Analysis (HOMO-LUMO)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO would likely be localized on the sulfoxide group and the phenyl rings, while the LUMO would be distributed over the aromatic systems. No specific energy values for these orbitals have been published.

Vibrational Frequency Calculations and Spectral CorrelationTheoretical vibrational analysis via DFT predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies, one can assign the vibrational modes (stretching, bending, etc.) to the peaks observed in experimental spectra. While polymers derived from this compound have been characterized by IR spectroscopy, a detailed theoretical and experimental vibrational analysis of the monomer is not found in the reviewed literature.researchgate.net

Table 2: Predicted Principal Vibrational Frequencies for this compound (Illustrative) Note: The following table is illustrative. Specific calculated data for this compound is not available in the searched literature.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H Aromatic Stretching3100 - 3000
C=C Aromatic Stretching1600 - 1450
C-F Stretching1250 - 1100
S=O Stretching1070 - 1030
C-S Stretching750 - 650

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue. For this compound, the most negative potential would be expected around the sulfoxide oxygen atom, making it a primary site for electrophilic interaction. The fluorine atoms would also contribute to negative potential regions, while the hydrogen atoms would represent areas of positive potential. No specific MEP analysis for this compound has been published.

Global Chemical Reactivity Descriptors (GCRD) Analysis

Global Chemical Reactivity Descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. mdpi.com Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).

These parameters help in comparing the reactivity of different molecules. A high hardness value indicates high stability, while a high electrophilicity index suggests a strong capacity to accept electrons. As the specific HOMO and LUMO energies for this compound are not available in the literature, a GCRD analysis cannot be performed.

Topological and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, AIM, RDG)

Computational methods provide profound insights into the intermolecular interactions that govern the crystal packing and solid-state structure of molecules like this compound. Techniques such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis are pivotal in visualizing and quantifying these non-covalent interactions.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal structure into specific intermolecular contacts and their relative contributions. The surface is generated based on the electron density, and properties are mapped onto it to highlight regions of interest. For aromatic compounds like this compound, key interactions would include H···H, C···H, O···H, and F···H contacts. The analysis generates 2D "fingerprint plots" that summarize the types and nature of these interactions quantitatively. science.govresearchgate.net For instance, in a related compound, N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), Hirshfeld analysis revealed very strong N-H···S interactions that are crucial to its solid-state structure. researchgate.net

Atoms in Molecules (AIM) Theory , developed by Richard Bader, uses the topology of the electron density, ρ(r), to define atoms and the bonds between them. ias.ac.in By analyzing the bond critical points (BCPs)—locations where the gradient of the electron density is zero—one can characterize the nature of chemical interactions. ias.ac.in For this compound, AIM analysis would identify BCPs not only for covalent bonds but also for weaker non-covalent interactions, such as hydrogen bonds or van der Waals forces. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. scielo.org.mx

Reduced Density Gradient (RDG) Analysis is a method used to visualize and identify non-covalent interactions in real space. researchgate.netdergipark.org.tr It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the characterization of different interaction types: strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). scielo.org.mxdergipark.org.tr For this compound, RDG analysis would generate isosurfaces that visually represent the regions of these different interactions, providing a clear picture of how the molecules pack and interact in the solid state.

A summary of typical intermolecular contacts identified via Hirshfeld surface analysis for a related fluorophenyl compound is presented below as a representative example.

Table 1: Representative Hirshfeld Surface Analysis Data for Intermolecular Contacts.
Interaction TypeDescriptionTypical Percentage Contribution
H···HContacts between hydrogen atoms, typically representing a significant portion of the surface due to the molecule's periphery.~40-50%
F···H/H···FInteractions involving fluorine and hydrogen atoms, indicative of weak hydrogen bonds or dipole-dipole interactions.~15-25%
C···H/H···CInteractions between carbon and hydrogen atoms, common in the packing of aromatic systems.~10-20%
O···H/H···OContacts involving the sulfoxide oxygen and hydrogen atoms, representing potential hydrogen bonding.~5-15%
Other (S···H, C···C, etc.)Miscellaneous contacts contributing to the overall crystal packing.~5-10%

Conformational Analysis and Isomerism

The structural diversity of this compound is influenced by both its conformational flexibility and the potential for isomerism.

Isomerism in this compound can be categorized into two main types:

Stereoisomerism: The sulfoxide group (S=O) with two different aryl substituents attached to the sulfur atom creates a chiral center at the sulfur. This means this compound is a chiral molecule and can exist as a pair of enantiomers: the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and would require chiral synthesis or separation techniques to isolate.

Positional Isomerism: This type of isomerism relates to the position of the fluorine substituents on the phenyl rings. While the primary compound is this compound, other positional isomers exist, such as Bis(2-fluorophenyl) sulfoxide and Bis(3-fluorophenyl) sulfoxide. These isomers have the same molecular formula but different chemical and physical properties due to the altered electronic effects and steric environment arising from the different fluorine positions.

Table 2: Types of Isomerism in Bis(fluorophenyl) Sulfoxide.
Isomerism TypeSpecific IsomersKey Differentiating Feature
Stereoisomerism (Enantiomers)(R)-Bis(4-fluorophenyl) sulfoxide (S)-Bis(4-fluorophenyl) sulfoxideSpatial arrangement (absolute configuration) at the chiral sulfur center.
Positional IsomerismBis(2-fluorophenyl) sulfoxide Bis(3-fluorophenyl) sulfoxide this compoundPosition of the fluorine atom on the phenyl rings (ortho, meta, or para).

Molecular Dynamics (MD) Simulations in Relation to Biological Interactions (for derivatives)

While this compound itself is primarily a chemical intermediate, its core structure is present in various biologically active derivatives. Molecular Dynamics (MD) simulations are a crucial computational tool for studying how these derivatives interact with biological targets, such as proteins and enzymes, over time. mdpi.com MD simulations provide a dynamic view of the binding process, conformational changes, and stability of the ligand-protein complex. ijpsjournal.comijpsjournal.com

Research on derivatives has provided key insights:

Dopamine (B1211576) Transporter (DAT) Inhibitors: Derivatives such as 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been studied as potential atypical dopamine transporter (DAT) inhibitors. nih.gov MD simulations were used to model the binding poses of these inhibitors within both inward-facing and outward-facing conformations of the human DAT. These simulations revealed key interactions with specific amino acid residues like Phe76, Asp79, Tyr156, and Ser422, helping to explain the compounds' binding affinity and functional profile. nih.gov

Anticancer Agents: In other studies, derivatives like bis-acridones have been investigated as potential anticancer agents targeting topoisomerase II. MD simulations were performed to assess the stability of the drug-enzyme complex. ijpsjournal.com By calculating the root mean square deviation (RMSD) and analyzing ligand-protein interactions over the simulation time, researchers can confirm that the compound remains effectively bound to its target, which is essential for its therapeutic activity. ijpsjournal.comijpsjournal.com

Cognitive Enhancers: The derivative Fladrafinil (CRL-40,941), which contains the bis(4-fluorophenyl)methyl)sulfinyl moiety, is studied for its cognitive-enhancing effects. In silico docking and MD simulations are used to predict its binding modes with dopamine transporters, providing a molecular basis for its activity as a dopamine reuptake inhibitor.

These examples underscore the power of MD simulations to elucidate the complex and dynamic interactions between drug molecules and their biological targets, guiding the design and optimization of new therapeutic agents.

Table 3: Summary of MD Simulation Studies on this compound Derivatives.
Derivative ClassBiological TargetKey Findings from MD SimulationsReference
Alicyclic AminesDopamine Transporter (DAT)Identified stable binding poses and key interactions with residues like Phe76, Asp79, Tyr156, and Ser422. nih.gov
Bis-AcridonesTopoisomerase IIValidated the stability of the ligand-protein complex, which is crucial for anticancer activity. ijpsjournal.comijpsjournal.com
Fladrafinil (CRL-40,941)Dopamine Transporter (DAT)Predicted binding modes to explain its function as a dopamine reuptake inhibitor.

Applications in Organic Synthesis and Catalysis

Bis(4-fluorophenyl) Sulfoxide (B87167) as a Catalyst Component

The sulfoxide functional group is a versatile ligand for transition metals, capable of coordinating through either the sulfur or oxygen atom. This dual-coordination ability allows sulfoxide-containing molecules to serve as effective ligands in a variety of catalytic processes.

Sulfoxides are capable of forming stable complexes with a wide array of transition metals. rsc.org The mode of coordination is influenced by the nature of the metal center. Harder transition metals, such as those from the early 3d series, typically prefer coordination through the hard oxygen atom. In contrast, softer 4d and 5d transition metals exhibit a higher affinity for the softer sulfur atom. researchgate.net

Bis(4-fluorophenyl) sulfoxide, as a diaryl sulfoxide, can act as a ligand in transition metal catalysis. The electron-withdrawing fluorine atoms on the phenyl rings influence the electron density at the sulfur and oxygen atoms, thereby modulating the ligand's donor properties and the stability and reactivity of the resulting metal complex. This modulation can be harnessed to fine-tune the catalytic activity in various organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The use of sulfoxides, particularly chiral variants, as ligands in transition metal catalysis is a field of growing interest, with new developments showing promising results. rsc.org

While specific catalytic performance data for this compound is not extensively documented in dedicated studies, the performance of closely related diaryl sulfoxide ligands provides insight into its potential applications. Diaryl sulfoxides have been employed as ligands in several palladium-catalyzed reactions. For instance, chiral diaryl sulfoxides are generated via a palladium-catalyzed enantioselective arylation of aryl sulfenate anions, demonstrating the compatibility of the sulfoxide moiety with catalytic palladium intermediates. organic-chemistry.org Such catalytic systems are effective for creating C-S bonds, a crucial transformation in the synthesis of pharmaceuticals and materials. researchgate.net

The table below summarizes reaction types where diaryl sulfoxide ligands have been successfully employed, suggesting potential applications for this compound.

Reaction TypeMetal CatalystRole of Sulfoxide LigandRepresentative SubstratesRef.
Enantioselective ArylationPalladiumChiral ligand directing stereochemistryAryl benzyl (B1604629) sulfoxides, Aryl bromides organic-chemistry.org
C-C Cross-CouplingPalladiumStabilizing ligand for the catalytic cycle(Hetero)aryl methyl sulfoxides, Aryl bromides researchgate.net

Precursor for Advanced Organic Molecules and Pharmaceutical Intermediates

The sulfinyl group is a recognized pharmacophore and is present in several marketed drugs. nih.gov this compound serves as a valuable scaffold for the synthesis of more complex molecules, including potential pharmaceutical intermediates. The bis(4-fluorophenyl)methyl moiety is a key structural feature in several biologically active compounds.

Research into atypical dopamine (B1211576) transporter (DAT) inhibitors has utilized this scaffold. For example, sulfoxide analogues in a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were synthesized to improve metabolic stability compared to their sulfide (B99878) counterparts. nih.gov Specifically, one compound, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, showed efficacy in preclinical models for reducing the reinforcing effects of psychostimulants. nih.gov The improved metabolic half-life of the sulfoxide derivative highlights the strategic advantage of incorporating this functional group in drug design. nih.gov

Furthermore, the oxidation of this compound yields Bis(4-fluorophenyl) sulfone, a monomer used in the synthesis of high-performance polymers like poly(ether sulfone)s (PES). The fluorine atoms enhance the polymer's thermal stability and chemical resistance.

Role in C-S Bond Construction Methodologies

The formation of carbon-sulfur (C-S) bonds is fundamental to organosulfur chemistry. mdpi.com Modern synthetic methods have focused on developing efficient protocols for constructing these bonds. This compound and other diaryl sulfoxides can be synthesized through various C-S bond-forming reactions.

Recent advances have moved beyond traditional methods, utilizing novel substrates and catalysts. Some prominent methodologies include:

BF₃-Promoted C–S Bond Formation : This method allows for the synthesis of diaryl sulfoxides from readily available arylsulfinic acids and arenes under mild conditions. The reaction proceeds through a sulfinyl cation intermediate. acs.org

Transition-Metal-Free Arylation : Diaryl sulfoxides can be prepared by the arylation of β-sulfinyl esters with diaryliodonium salts. This reaction proceeds at room temperature in the presence of a base. mdpi.com

Palladium-Catalyzed Arylation of Sulfenate Anions : Sulfenate anions, generated in situ from precursors like aryl benzyl sulfoxides, can be coupled with aryl bromides in the presence of a palladium catalyst and a suitable ligand to form diaryl sulfoxides. organic-chemistry.org This approach can be rendered enantioselective with the use of chiral ligands.

These methodologies represent powerful tools for synthesizing a wide range of structurally diverse diaryl sulfoxides, including this compound. mdpi.comresearchgate.net

Stereoselective Synthesis Utilizing Chiral Sulfoxide Derivatives

Chiral sulfoxides are highly valuable in asymmetric synthesis, where they can act as chiral auxiliaries to control the stereochemical outcome of reactions. medcraveonline.comrsc.org The sulfur atom in a sulfoxide is a stereogenic center when its two organic substituents are different. While this compound itself is achiral, methodologies exist to prepare chiral diaryl sulfoxides or to use them as precursors for other chiral molecules.

Key strategies for accessing enantiomerically pure sulfoxides include:

The Andersen Synthesis : This classic method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur center, allowing for the predictable synthesis of chiral sulfoxides. medcraveonline.com

Asymmetric Oxidation of Prochiral Sulfides : The direct oxidation of a prochiral sulfide is one of the most efficient routes to chiral sulfoxides. Sharpless-type conditions, which utilize a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide, can achieve high enantioselectivity. researchgate.net Modifications to the Sharpless reagent, such as the addition of water, have been shown to improve reaction outcomes. researchgate.net

Kinetic Resolution : A racemic mixture of a sulfoxide can be resolved by enantioselective oxidation, where one enantiomer is preferentially oxidized to the sulfone, leaving the other enantiomer in excess.

These stereoselective methods enable the synthesis of chiral diaryl sulfoxides, which can then be used to induce chirality in the synthesis of complex target molecules. nih.govacs.org

Applications in Radiofluorination Chemistry

Fluorine-18 is the most widely used radionuclide for Positron Emission Tomography (PET) imaging, a noninvasive diagnostic technique. Consequently, there is a high demand for efficient methods to introduce ¹⁸F into bioactive molecules.

While there are no direct reports of using this compound as a substrate for radiofluorination (which would involve isotopic exchange), its structural framework is relevant to the design of PET radiotracers. The compound is a stable, fluorinated scaffold. Molecules derived from this scaffold could be designed to incorporate a leaving group (e.g., nitro, trimethylstannyl, or boronic ester) at a different position, which could then be displaced by [¹⁸F]fluoride in a late-stage radiofluorination step. The inherent metabolic stability of some sulfoxide-containing drug candidates makes this a potentially attractive strategy for developing novel PET imaging agents with favorable pharmacokinetic properties. nih.gov

Role in Materials Science and Polymer Chemistry

Bis(4-fluorophenyl) Sulfoxide (B87167) as a Monomer in Polymer Synthesis

Bis(4-fluorophenyl) sulfoxide serves as a key building block in the creation of advanced polymers through various polymerization reactions.

Polycondensation Reactions for Poly(phenylene sulfoxide ether sulfide (B99878) ether) (PPSOESE)

A notable application of this compound is in the synthesis of Poly(phenylene sulfoxide ether sulfide ether) (PPSOESE). This polymer precursor is prepared through a polycondensation reaction between this compound (BFPSO) and bis(4-hydroxyphenyl) sulfide (BHPS). researchgate.net The resulting PPSOESE can then be converted to poly(phenylene sulfide ether) (PPSE), a semi-crystalline, high-performance thermoplastic. researchgate.net

The synthesis of PPSOESE is influenced by various reaction conditions. Studies have shown that using a solvent like N,N-dimethylacetamide (DMAc) at 170°C can lead to product yields exceeding 85%. researchgate.net The molecular weight of the resulting polymer is also affected by the reaction time, with polymerization being essentially complete after 10 hours under specific conditions. researchgate.net

Table 1: Optimized Conditions for PPSOESE Synthesis

Parameter Optimal Condition
Solvent N,N-dimethylacetamide (DMAc)
Temperature 170°C
Time 10 hours

Data derived from studies on the synthesis of PPSOESE from BFPSO and BHPS. researchgate.net

Synthesis of Macrocyclic Aryl Ether Ether Sulfoxide Oligomers

This compound is also instrumental in the synthesis of macrocyclic aryl ether ether sulfoxide oligomers. These cyclic compounds are formed through an aromatic nucleophilic substitution reaction between this compound and potassium salts of various bisphenols under high-dilution conditions. acs.org This method produces the cyclic sulfoxide oligomeric precursors in high yields. acs.org

These macrocyclic oligomers are valuable intermediates for creating high-performance poly(arylene ether ether sulfide)s. acs.org They can undergo quantitative chemical reduction to form macrocyclic aryl ether ether sulfide oligomers, which can then be subjected to ring-opening polymerization to yield high molecular weight linear polymers. acs.org

Structure-Property Relationships in Derived Polymers

The incorporation of this compound into polymer backbones significantly influences the properties of the resulting materials. The structure of the polymer, including the arrangement of the sulfoxide groups and other moieties, dictates its thermal stability, solubility, and mechanical characteristics.

For instance, in polymers derived from this compound, the presence of flexible ether linkages can enhance solubility in organic solvents, while the rigid phenyl and sulfoxide groups contribute to high thermal stability. researchgate.net The glass transition temperature (Tg) of these polymers, a key indicator of their thermal properties, can be tailored by adjusting the polymer's composition. For example, in copolymers, increasing the concentration of certain units can lead to a decrease in the Tg. researchgate.net

Furthermore, the conversion of the sulfoxide group in PPSOESE to a sulfide group in PPSE results in a polymer with a lower glass transition temperature, around 92°C, and a melting peak at approximately 192°C. researchgate.net

Table 2: Thermal Properties of a Polymer Derived from this compound

Property Value
Glass Transition Temperature (Tg) ~92°C
Melting Temperature (Tm) ~192°C

Data for Poly(phenylene sulfide ether) (PPSE) obtained from the reduction of PPSOESE. researchgate.net

Integration into Optoelectronic Devices and Fluorescent Materials

The unique electronic properties of this compound and its derivatives make them suitable for applications in optoelectronics and as fluorescent materials. chembk.com The sulfoxide group is electron-withdrawing, which can influence the electronic and photophysical properties of molecules and polymers containing it.

While direct integration of this compound itself into devices is less common, related sulfone- and sulfoxide-containing compounds have shown promise. For example, bis-sulfone- and bis-sulfoxide-spirobifluorenes have been investigated as high-triplet-energy electron-acceptor hosts for blue phosphorescent organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the sulfoxide substituents is a key feature in these materials. researchgate.net

The synthesis of fluorescent polymers often involves the incorporation of specific chromophoric groups. sciensage.info While not a chromophore itself, the structural backbone provided by monomers like this compound can be functionalized or copolymerized with fluorescent moieties to create materials for applications in optoelectronic devices. sciensage.info

Development of Ion-Exchange Membranes with Sulfoxide Functionality (related compounds)

While this compound is not directly used, related sulfonated polymers are crucial in the development of ion-exchange membranes. These membranes are essential components in various energy and separation technologies, including fuel cells and electrodialysis. researchgate.netmdpi.com The sulfonate groups (-SO3H) attached to the polymer backbone provide the ion-exchange capacity. researchgate.net

The synthesis of these sulfonated aromatic polymers often involves the use of sulfonated monomers to precisely control the degree and placement of sulfonation. rsc.org For example, sulfonated bis(4-fluorophenyl)phenyl phosphine (B1218219) oxide is a monomer used for creating sulfonated polyarylenes. rsc.org The properties of the resulting membranes, such as ion conductivity and dimensional stability, are highly dependent on the polymer structure and the distribution of the ionic groups. researchgate.netrsc.org

Pharmacological and Biological Research Applications Focus on Mechanism and Structure Activity Relationships

Metabolic Stability and Pharmacokinetic Profiles in Preclinical Models

The metabolic stability and pharmacokinetic properties of bis(4-fluorophenyl) sulfoxide (B87167) derivatives are critical for their potential development as therapeutic agents. A significant challenge with some early analogues was poor metabolic stability, which spurred further chemical modifications. nih.gov

Research has focused on improving the metabolic profile of these compounds by altering their chemical structure. Strategies have included:

Bioisosteric Replacement: Replacing metabolically vulnerable groups, such as a piperazine (B1678402) ring, with more stable structures like aminopiperidines. nih.gov

Modifying the Terminal Amine: Functionalizing the terminal nitrogen of the side chain has been shown to affect metabolic stability. acs.org

Varying the Oxidation State: While the sulfoxide is key for the atypical profile, related sulfide (B99878) analogues have also been studied, in part to understand metabolic pathways. nih.gov

Studies using rat and human liver microsomes have been employed to assess the metabolic stability of new analogues. nih.govnih.govresearchgate.net For example, compound 14a , which showed improved DAT affinity, also exhibited moderate metabolic stability in human liver microsomes. nih.gov The development of analogues that are less prone to rapid metabolism is essential for achieving sustained therapeutic concentrations in vivo.

Pharmacokinetic studies in preclinical models, such as rats and nonhuman primates, have provided data on the absorption, distribution, metabolism, and excretion of these compounds. For instance, some novel modafinil (B37608) analogues have shown favorable plasma pharmacokinetics with half-lives suitable for behavioral assessments. researchgate.net

Interaction with Neurotransmitter Systems

The primary interaction of bis(4-fluorophenyl) sulfoxide derivatives is with the dopamine (B1211576) neurotransmitter system, specifically through the inhibition of dopamine reuptake.

This compound and its analogues act as potent and selective dopamine reuptake inhibitors. abcam.com They bind to the dopamine transporter, blocking its ability to clear dopamine from the synaptic cleft. nih.gov This leads to an increase in the concentration and duration of action of dopamine in the synapse.

The potency of dopamine reuptake inhibition varies among the different analogues, as reflected in their DAT binding affinities (Kᵢ values). For example, GBR-12909, a related compound with a bis(4-fluorophenyl)methoxy group, is a potent and selective dopamine reuptake inhibitor with an IC₅₀ of 2.32 μM in rat hippocampal slices. abcam.comumich.edu The fluorinated derivatives of modafinil also demonstrate significant dopamine reuptake inhibition. The bis(4-fluorophenyl)methyl group is thought to enhance dopamine reuptake inhibition compared to non-fluorinated counterparts.

Binding to Sulfoxide Reductase Enzymes

The interaction of this compound derivatives with sulfoxide reductase enzymes is an area of interest in understanding their metabolic pathways and biological activities. Sulfoxide reductases, such as methionine sulfoxide reductase (Msr), are enzymes that catalyze the reduction of sulfoxides back to their corresponding sulfides. frontiersin.org These enzymes can exhibit high enantioselectivity, meaning they are primarily active on one of the two enantiomers of a sulfoxide substrate. frontiersin.org This specificity makes them relevant for the kinetic resolution of racemic sulfoxides to produce chiral compounds. frontiersin.org

Research on a derivative, 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide, indicates that it binds to sulfoxide reductase enzymes. biosynth.com This binding is thought to prevent the enzyme from reducing sulfoxides to sulfides, which may influence its effects on neurotransmitters. biosynth.com The study of these interactions is crucial, as the reduction of a sulfoxide can significantly alter a compound's pharmacological profile.

Preclinical Efficacy in Models of Psychostimulant Abuse (for derivatives)

Derivatives of this compound have been extensively investigated as potential pharmacotherapies for psychostimulant use disorders. nih.govresearchgate.net These efforts are largely based on developing "atypical" dopamine transporter (DAT) inhibitors. researchgate.netnih.gov Unlike typical DAT inhibitors such as cocaine, which have high abuse liability, atypical inhibitors are designed to block the DAT without producing a stimulant response or significant reinforcing effects. researchgate.netnih.gov

Several novel analogues, developed from parent compounds like modafinil, have shown promise in preclinical models. researchgate.netresearchgate.net For instance, the derivative 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091) was found to be effective in mitigating the reinforcing effects of cocaine and methamphetamine in rats without inducing psychostimulant behaviors itself. nih.gov Another derivative, RDS04-010, also demonstrated a favorable therapeutic profile by reducing cocaine-taking and -seeking behaviors in animal models, with low addictive potential. researchgate.net These findings suggest that specific structural modifications to the this compound scaffold can yield compounds with therapeutic potential for treating addiction. researchgate.netresearchgate.net

A key characteristic of atypical DAT inhibitors is their limited effect on spontaneous locomotor activity, a behavioral marker often used to predict a compound's stimulant and abuse potential. nih.govresearchgate.net Several derivatives of this compound have been specifically evaluated for their impact on ambulatory activity in mice.

Studies have shown that certain aminopiperidine and piperidine (B6355638) derivatives of this compound produce minimal to negligible stimulation of ambulatory activity when compared to cocaine. nih.govresearchgate.net This suggests a departure from the typical stimulant profile. For example, aminopiperidines 7, 21b, and 33 were identified as having high to moderate DAT affinities while causing insignificant changes in locomotor activity. nih.govresearchgate.net Similarly, compounds 12b and 20a were also found to lack the locomotor-stimulating effects typical of psychostimulants, further supporting their profile as atypical DAT inhibitors. nih.gov This atypical profile is a desirable feature for a potential medication for psychostimulant use disorder, as it indicates a lower risk of abuse. nih.gov

Table 1: Effects of this compound Derivatives on Ambulatory Activity
CompoundDAT Affinity (Ki)Effect on Ambulatory ActivityReference
Aminopiperidine 750.6 nMMinimal stimulation compared to cocaine nih.govresearchgate.net
Aminopiperidine 21b77.2 nMMinimal stimulation compared to cocaine nih.gov
Aminopiperidine 3330.0 nMMinimal stimulation compared to cocaine nih.gov
Compound 12bNot SpecifiedNegligible locomotor activity nih.gov
Compound 20aNot SpecifiedNegligible locomotor activity nih.gov

A primary goal in developing medications for psychostimulant abuse is to find compounds that can reduce the rewarding or "reinforcing" effects of drugs like cocaine. researchgate.net Preclinical studies, often using self-administration and reinstatement paradigms in animal models, have shown that certain this compound derivatives are effective in this regard.

The derivative RDS04-010 was shown to dose-dependently inhibit cocaine self-administration and decrease the motivation for cocaine seeking in rats. researchgate.net Furthermore, it blocked the reinstatement of drug-seeking behavior that is typically triggered by a primer dose of cocaine. researchgate.net In substitution tests, rats trained to self-administer cocaine would not self-administer RDS04-010, indicating its low abuse potential. researchgate.net Another compound, JJC8-091, also proved effective at blocking cocaine-induced reinstatement of drug-seeking and was not self-administered by the animals. researchgate.netresearchgate.net These findings highlight the potential of these derivatives to blunt the rewarding effects of psychostimulants, a critical function for a successful pharmacotherapy. researchgate.net

Potential in Cognitive Enhancement and Nootropic Research

Certain derivatives of this compound have been investigated for their potential as nootropics, or "smart drugs," which are substances that may improve cognitive function. nih.govresearchgate.net This line of research stems from their structural relationship to modafinil, a well-known wakefulness-promoting agent also used off-label for cognitive enhancement. researchgate.net

Compounds such as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetamide (CRL-40,940) and 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide (Fladrafinil or CRL-40,941) have garnered attention in this area. nih.gov Fladrafinil is reported to act as a dopamine reuptake inhibitor, a mechanism believed to contribute to its wakefulness-promoting and potential cognitive-enhancing effects. Preclinical studies have suggested that Fladrafinil can enhance wakefulness and cognitive functions, making it a candidate for further investigation in the context of cognitive disorders. It has also been noted for producing anti-aggressive effects in animal studies.

Dual Inhibition Strategies (e.g., σ1 Receptor and DAT)

A promising strategy in the development of treatments for substance use disorders involves targeting multiple biological mechanisms simultaneously. For derivatives of this compound, a dual-action approach involving both the dopamine transporter (DAT) and the sigma-1 (σ1) receptor has been explored. nih.govresearchgate.net There is preclinical evidence suggesting that a combined DAT/σ1 mechanism of action could offer therapeutic benefits. nih.gov

In structure-activity relationship studies, novel derivatives were evaluated for their binding affinities at both the DAT and the σ1 receptor. nih.gov This dual assessment is based on findings that the effects of some atypical DAT inhibitors resemble those seen when a standard DAT inhibitor is combined with a σ1 receptor antagonist. researchgate.net By designing molecules that can interact with both targets, researchers aim to create compounds with a more robust and potentially more effective pharmacological profile for treating psychostimulant addiction. nih.gov

Molecular Docking and Protein Interaction Studies (for derivatives)

Molecular docking and computational modeling are powerful tools used to understand how a ligand (such as a drug molecule) interacts with its protein target at a molecular level. These studies have been crucial in elucidating the "atypical" binding profile of this compound derivatives at the dopamine transporter (DAT). nih.govnih.gov

The atypical nature of these compounds is thought to relate to their ability to stabilize a different conformational state of the DAT compared to typical stimulants like cocaine. nih.govportlandpress.com For example, molecular docking studies of derivatives 12b and 20a predicted that they preferentially bind to an inward-facing conformation of the human DAT (hDAT). nih.gov This binding mode is distinct from that of cocaine, which favors an outward-facing conformation, and is believed to be the reason for the lack of stimulant effects observed in behavioral studies. nih.gov In contrast, computational studies showed that another derivative, compound 2, exhibited a cocaine-like behavioral profile which was attributed to its preference for an open outward conformation of DAT. nih.gov These protein interaction studies provide a structural basis for the observed pharmacological differences among these derivatives and guide the design of new compounds with desired therapeutic properties. nih.govnih.gov

Table 2: Molecular Docking Predictions for this compound Derivatives
CompoundPredicted DAT Conformation PreferenceAssociated Behavioral ProfileReference
Compound 12bInward-facingAtypical (non-stimulant) nih.gov
Compound 20aInward-facingAtypical (non-stimulant) nih.gov
Compound 2Outward-facingCocaine-like (stimulant) nih.gov

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing Bis(4-fluorophenyl) sulfoxide (B87167) and its derivatives is a critical area for future research. While traditional methods like the Friedel-Crafts sulfinylation and oxidation of sulfides are established, they often involve harsh reagents and produce significant waste. jchemrev.comijcce.ac.ir

Future work should focus on:

Green Chemistry Approaches: Investigating solvent-free reaction conditions, as demonstrated for the synthesis of diaryl sulfoxides using Lewis acids on silica (B1680970) gel, can significantly reduce environmental impact. ijcce.ac.ir The use of greener oxidizing agents like hydrogen peroxide in conjunction with catalysts is another promising direction. jchemrev.com

Catalytic C-S Bond Formation: Exploring novel transition-metal-catalyzed C-S coupling reactions could provide more direct and efficient routes to diaryl sulfoxides, moving beyond traditional Ullmann-type reactions that often require harsh conditions. mdpi.com

One-Pot Syntheses: Streamlining multi-step syntheses into one-pot procedures, such as the TFA-mediated synthesis of related compounds, can improve efficiency and reduce waste.

A key challenge in the synthesis of sulfoxides is the potential for over-oxidation to the corresponding sulfone. jchemrev.com Future research into highly selective oxidation methods will be crucial. This could involve the development of novel catalysts or the use of controlled oxidizing agents. jchemrev.comchemicalbook.com

Development of Advanced Bis(4-fluorophenyl) Sulfoxide-Based Catalytic Systems

The sulfoxide group can act as a ligand, forming stable complexes with transition metals, which opens up possibilities for catalysis. researchgate.net this compound and its derivatives represent a class of ligands that are still relatively unexplored in transition metal catalysis. researchgate.net

Future research in this area could involve:

Asymmetric Catalysis: The development of chiral versions of this compound could lead to new asymmetric catalysts for a variety of organic transformations. researchgate.net

C-H Functionalization: Investigating the use of this compound-based ligands in palladium-catalyzed C-H activation reactions is a promising avenue, given that sulfoxides have shown potential as promoters in such systems. researchgate.net

Dynamic Catalytic Systems: Integrating this compound derivatives into dynamic systems, where the catalyst can be modulated by external stimuli, could lead to the development of "smart" catalytic systems with programmable properties. diva-portal.org

The table below summarizes potential catalytic applications for this compound-based systems.

Catalytic ApplicationPotential Role of this compoundKey Research Focus
Asymmetric SynthesisChiral ligandDesign and synthesis of enantiopure sulfoxide ligands.
C-H ActivationLigand to promote catalysisScreening for activity in various C-H functionalization reactions.
Dynamic CatalysisComponent of a dynamic systemIntegration into reaction networks to achieve emergent properties.

Expansion of Applications in Smart Materials and Optoelectronics

The combination of fluorine atoms and the sulfoxide group in this compound suggests its potential for use in advanced materials. Fluorination is a known strategy to enhance properties like metabolic stability and membrane permeability in materials. mdpi.com

Future research could explore:

Low-Dielectric Materials: The incorporation of fluorine-containing moieties is a strategy for developing low-dielectric constant polyimides for microelectronics. acs.org this compound could serve as a building block for such polymers.

Optoelectronic Devices: The compound's aromatic nature and potential for modification make it a candidate for inclusion in materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. chembk.comethernet.edu.etnih.govresearchgate.net Research could focus on synthesizing derivatives with tailored electronic properties.

Supramolecular Assemblies: The ability of the sulfoxide group to participate in non-covalent interactions could be harnessed to create self-assembling supramolecular materials with ordered structures and unique optoelectronic properties. ethernet.edu.et

Deeper Elucidation of Pharmacological Mechanisms and Therapeutic Potential

Derivatives of this compound have shown promise in preclinical studies, particularly as atypical dopamine (B1211576) transporter (DAT) inhibitors for treating psychostimulant use disorders. nih.govnih.gov The fluorine atoms are thought to enhance binding affinity to biological targets.

Key areas for future pharmacological research include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed to understand how different functional groups influence activity and selectivity for targets like DAT, the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov

Metabolic Stability: While fluorination can improve metabolic stability, further optimization is often necessary. mdpi.comnih.gov Research into derivatives with improved metabolic profiles is crucial for developing viable drug candidates. nih.govnih.gov

Novel Therapeutic Targets: Beyond DAT inhibition, the pharmacological profile of this compound derivatives should be explored against other potential targets, such as anaplastic lymphoma kinase (ALK), where other sulfoxide-containing compounds have shown activity. rsc.org The anti-inflammatory and anticancer potential of related structures also warrants investigation. frontiersin.orgrsc.org

The following table highlights some reported biological activities of related fluorinated and/or sulfoxide-containing compounds, suggesting potential avenues for this compound research.

Compound ClassReported Biological ActivityPotential Research Direction for this compound
Fluorinated Diaryl SulfidesSerotonin Transporter (SERT) Ligands nih.govEvaluation of SERT binding and potential for PET imaging agents.
(Bis(4-fluorophenyl)methyl)sulfinyl DerivativesAtypical Dopamine Transporter (DAT) Inhibitors nih.govnih.govOptimization of DAT affinity and selectivity for addiction therapies.
Sulfoxide-containing ALK InhibitorsAnticancer (Anaplastic Lymphoma Kinase) rsc.orgScreening for inhibitory activity against various kinases.
N-(2-amino-4-fluorophenyl)-benzamide DerivativesHDAC3 Inhibitors frontiersin.orgInvestigation of potential as epigenetic modulators.

Computational Design and Optimization of Novel Sulfoxide Derivatives with Enhanced Properties

Computational modeling is a powerful tool that can accelerate the discovery and optimization of new molecules. Applying these methods to this compound and its derivatives can guide synthetic efforts and provide deeper mechanistic insights.

Future computational research should focus on:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the electronic, optical, and catalytic properties of novel this compound derivatives. This can help to prioritize synthetic targets.

Structure-Based Drug Design: Employing molecular docking and dynamics simulations to understand the binding interactions of this compound derivatives with their biological targets, such as DAT. This can guide the design of more potent and selective inhibitors. pnas.org

Reaction Mechanism Elucidation: Using computational chemistry to investigate the mechanisms of synthetic reactions and catalytic cycles involving this compound, which can aid in the optimization of reaction conditions. researchgate.net The development of generative AI methods and multi-objective optimization strategies could further enhance the design process. strabag.at

Conclusion

Summary of Key Academic Findings on Bis(4-fluorophenyl) Sulfoxide (B87167)

Bis(4-fluorophenyl) sulfoxide, with the molecular formula C₁₂H₈F₂OS, is a crystalline solid at room temperature. chembk.comlookchem.com Its synthesis is most commonly achieved through the controlled oxidation of its corresponding sulfide (B99878) precursor, a transformation that introduces the chiral sulfoxide group, a key feature influencing its chemical and physical properties.

Academic research has primarily focused on its role as a versatile intermediate and structural motif in several areas:

Medicinal Chemistry and Drug Discovery: The bis(4-fluorophenyl)methylsulfinyl group is a critical component in the structure of various novel therapeutic candidates. It is a key building block for analogues of modafinil (B37608), which are being investigated for their potential as dopamine (B1211576) transporter (DAT) inhibitors and for treating cognitive and sleep disorders. nih.gov The strategic incorporation of fluorine atoms is known to enhance metabolic stability and may improve blood-brain barrier penetration, making this scaffold attractive for neuropharmacological research. nih.govchinesechemsoc.org

Catalysis and Organic Synthesis: The compound has been utilized as a ligand for transition metals and as a catalyst in various organic synthesis reactions. chembk.com Its structural features allow it to play a role in the synthesis of complex small molecules and potential drug candidates. chembk.com

Mechanistic and Materials Science Studies: this compound serves as a substrate in fundamental chemical studies, such as oxygen atom-transfer reactions involving molybdenum enzyme models. biorxiv.org In these studies, the electron-withdrawing nature of the fluorophenyl groups influences reaction rates. biorxiv.org Furthermore, there is interest in its potential application in the development of fluorescent materials and components for optoelectronic devices. chembk.com

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₁₂H₈F₂OS chembk.comlookchem.com
Molar Mass238.25 g/mol chembk.com
Melting Point46.6-47.0 °C chembk.comlookchem.com
AppearanceWhite crystalline solid chembk.com
LogP3.99720 lookchem.com
Complexity219 lookchem.com

Broader Implications for Fluorinated Organosulfur Chemistry

The investigation of this compound is emblematic of wider trends and holds significant implications for the field of fluorinated organosulfur chemistry. The presence of both fluorine and a sulfoxide group within the same molecule creates a unique chemical entity with properties that are actively being exploited.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. chinesechemsoc.org The research on this compound-derived compounds reinforces the value of this strategy, demonstrating that fluorination of the phenyl rings in the benzhydryl moiety can lead to potent and metabolically robust bioactive molecules. nih.gov

Furthermore, the chemistry of organosulfur compounds is expanding into new territories. The development of novel fluorinated organosulfur catholytes for high-energy lithium primary batteries highlights the potential of this class of compounds in advanced materials and energy storage. pnas.org While this compound itself is not used in this specific application, the fundamental understanding of the electrochemical properties of C-S-O linkages in a fluorinated environment is crucial. The synthesis and reactivity of related compounds, like Bis(4-fluorophenyl) sulfone, are also central to the creation of high-performance polymers, such as sulfonated poly(arylene ether sulfone)s for fuel cell membranes. researchgate.netacs.org

Concluding Remarks on Future Research Trajectories and Impact

The foundational knowledge established for this compound opens several promising trajectories for future research. The continued exploration of its derivatives in medicinal chemistry is a clear path forward. Designing new analogues as selective DAT inhibitors or for other central nervous system targets remains a fertile area of investigation, with the potential to yield novel therapeutics for neuropsychiatric and neurodegenerative disorders. nih.govresearchgate.net

In the realm of materials science, the potential of this compound and related structures in optoelectronics is still nascent and warrants deeper investigation. chembk.com Future work could focus on synthesizing polymers or molecular glasses incorporating this moiety to explore their thermal, mechanical, and photophysical properties.

The development of more efficient and sustainable synthetic methods will also be critical. Advances in catalysis and new synthetic strategies, such as those inspired by Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, could provide novel routes to this compound and its derivatives, facilitating broader applications. researchgate.netchemrxiv.org As the fields of organofluorine and organosulfur chemistry continue to evolve, the impact of well-characterized building blocks like this compound will undoubtedly grow, paving the way for innovations in medicine, materials, and technology.

Q & A

Q. What are the established synthetic routes for Bis(4-fluorophenyl) sulfoxide, and what critical parameters must be optimized to maximize yield?

this compound is commonly synthesized via oxidation of the corresponding sulfide. Sodium periodate (NaIO₄) in a mixed solvent system (e.g., THF/acetone/water) at 313–338 K is effective, with stoichiometric control of the oxidant being critical to avoid over-oxidation to sulfones . Reaction monitoring via HPLC ensures complete conversion, and purification by recrystallization (e.g., ethyl acetate) yields high-purity product . Alternative oxidants like m-CPBA or H₂O₂ may also be explored, but reaction kinetics and solvent polarity require optimization to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the sulfoxide’s electronic environment, with characteristic deshielding of protons near the sulfinyl group. ¹⁹F NMR resolves fluorine substituent effects .
  • X-ray crystallography : Determines absolute configuration (e.g., R or S) and intermolecular interactions, such as hydrogen bonding between sulfoxide oxygen and adjacent functional groups .
  • HPLC : Enantioselective HPLC with chiral columns (e.g., Chiralpak®) separates sulfoxide enantiomers, while reversed-phase HPLC assesses purity .

Q. How is this compound utilized as a precursor in polymer chemistry?

It serves as a monomer in polycondensation reactions. For example, reacting this compound with bis(4-hydroxyphenyl) sulfide under controlled conditions produces poly(phenylene sulfoxide ether sulfide ether) (PPSOESE), a precursor to high-performance polymers. Key variables include stoichiometric ratios, reaction temperature, and catalyst selection .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The sulfoxide group participates in nucleophilic substitutions (e.g., with Grignard reagents) and acts as a directing group in metal-catalyzed C–H functionalization. Steric and electronic effects of the 4-fluorophenyl groups influence regioselectivity .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what methods validate their absolute configurations?

Enantioselective preparative HPLC using chiral stationary phases (e.g., cellulose-based columns) separates enantiomers. Absolute configurations are confirmed via X-ray crystallography by analyzing anomalous dispersion effects at the sulfur center . Computational methods (e.g., DFT-based optical rotation calculations) provide supplementary validation .

Q. What precautions are necessary to prevent thermal degradation of this compound during GC-MS analysis?

Elevated GC injection port temperatures (>523 K) can induce degradation via sulfoxide rearrangement or elimination, forming artifacts like fluorinated benzhydryl derivatives. Mitigation strategies include:

  • Lowering injection temperatures (<473 K).
  • Using cold on-column injection or derivatization (e.g., silylation) to stabilize the sulfoxide .
  • Cross-validating results with LC-MS or HPLC-UV to rule out thermal artifacts .

Q. How should researchers address contradictions in reported synthetic yields or reaction outcomes?

Discrepancies often arise from:

  • Oxidant purity : Trace moisture in NaIO₄ can alter reaction efficiency.
  • Solvent polarity : THF/acetone mixtures optimize solubility and reaction kinetics compared to purely aqueous systems .
  • Substrate ratios : Excess sulfide or incomplete oxidation leads to side products. Systematic DOE (Design of Experiments) studies can identify critical factors .

Q. What computational approaches model the electronic properties of this compound for drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict sulfoxide geometry, electrostatic potential maps, and frontier molecular orbitals. These models guide SAR studies for kinase inhibitors or antimicrobial agents by correlating electronic features with bioactivity .

Methodological Considerations

  • Data Validation : Cross-reference NMR, X-ray, and HPLC data to confirm structural assignments. For example, inconsistencies between experimental and calculated NMR shifts may indicate impurities or conformational flexibility .
  • Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.